molecular formula C20H18ClNO3 B2621126 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde CAS No. 709009-89-2

4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde

Cat. No.: B2621126
CAS No.: 709009-89-2
M. Wt: 355.82
InChI Key: IZOPEGGMQVXDOH-UHFFFAOYSA-N
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Description

4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde is a quinoline derivative known for its diverse applications in medicinal chemistry and industrial processes. The compound’s structure includes a quinoline moiety, which is known for its significant biological activities, including antimalarial, antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The quinoline core is then chlorinated to introduce the chloro group at the 5-position.

The next step involves the formation of the oxybutoxy linkage. This can be achieved through a nucleophilic substitution reaction where the quinoline derivative reacts with 4-bromobutoxybenzaldehyde under basic conditions. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or copper, can facilitate the coupling reactions and improve the overall process economics .

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

4-[4-(5-chloroquinolin-8-yl)oxybutoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c21-18-9-10-19(20-17(18)4-3-11-22-20)25-13-2-1-12-24-16-7-5-15(14-23)6-8-16/h3-11,14H,1-2,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOPEGGMQVXDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OCCCCOC3=CC=C(C=C3)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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